Ornipressin acetate

Interventional Pulmonology Bronchoscopy Hemodynamic Monitoring

Ornipressin acetate (POR-8) is a selective V1A vasopressin receptor agonist (EC50 7.5 nM) with minimal V2 activity, ensuring predictable local hemostasis without confounding systemic cardiovascular effects. Endobronchial administration (5 IU) produces no significant hemodynamic changes, unlike terlipressin. Supplied as acetate salt for enhanced stability and solubility. Ideal for interventional pulmonology, dermatologic hemostasis (10⁻² IU·mL⁻¹ validated), and V1A receptor pharmacology studies. ≥98% purity. Store at -20°C. Research use only.

Molecular Formula C47H67N13O14S2
Molecular Weight 1102.2 g/mol
Cat. No. B11935419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnipressin acetate
Molecular FormulaC47H67N13O14S2
Molecular Weight1102.2 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
InChIInChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)
InChIKeyAYJSELDHDXYDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ornipressin Acetate: V1-Selective Vasopressin Analogue for Surgical Hemostasis and Hypotension Reversal


Ornipressin acetate (POR-8 acetate; CAS 914453-98-8) is a synthetic nonapeptide vasopressin analogue with an ornithine substitution at position 8 of the cyclic nonapeptide chain [1]. It functions as a selective agonist at vasopressin V1 receptors with weaker antidiuretic activity than the native hormone [2]. The compound is supplied as an acetate salt to enhance stability and solubility for research and clinical research applications . Ornipressin is distinguished from other vasopressin analogues (terlipressin, felypressin, desmopressin) by its receptor selectivity profile, hemodynamic stability upon local administration, and specific molecular modification (Arg8→Orn8 substitution) [3].

Why Ornipressin Acetate Cannot Be Substituted with Other Vasopressin Analogs in Research and Surgical Applications


Substitution among vasopressin analogues is scientifically unsound due to fundamental differences in receptor selectivity, pharmacokinetic profiles, and hemodynamic responses. Ornipressin demonstrates selective agonism at V1 receptors (EC50 = 7.5 nM for V1A) with weaker antidiuretic activity, whereas terlipressin is a long-acting prodrug metabolized to lysine-vasopressin with a prolonged half-life of 2-10 hours [1]. Desmopressin acts predominantly on V2 receptors for antidiuretic effects [2]. Critically, in head-to-head clinical comparison, endobronchial ornipressin (5 IU) produced no significant hemodynamic changes, while equivalent-dose terlipressin (0.5 mg) induced statistically significant increases in heart rate and decreases in blood pressure [3]. These differences preclude interchangeable use in protocols requiring predictable local vasoconstriction without systemic cardiovascular perturbation.

Ornipressin Acetate Evidence Guide: Head-to-Head Performance Data for Procurement Decision Support


Hemodynamic Stability During Endobronchial Administration: Ornipressin vs Terlipressin Direct Comparison

In a direct head-to-head clinical study comparing endobronchial administration, ornipressin produced no statistically significant change in heart rate or blood pressure, whereas terlipressin caused a significant increase in heart rate from 93 ± 17 to 101 ± 22 bpm (p = 0.03) and a significant decrease in blood pressure from 107 ± 14 to 101 ± 17 mmHg (p = 0.04) [1]. This indicates that ornipressin provides localized vasoconstriction with minimal systemic hemodynamic perturbation.

Interventional Pulmonology Bronchoscopy Hemodynamic Monitoring Vasoconstrictor Safety

Receptor Selectivity Profile: V1A/V2 Preference Over V1B and Oxytocin Receptors

Ornipressin acetate demonstrates selective agonism for vasopressin V1A and V2 receptors with EC50 values of 7.5 nM and 71 nM respectively for human receptors, exhibiting functional selectivity over V1B and oxytocin receptors . In contrast, terlipressin acts as a nonselective V1 vasopressin agonist [1], and natural vasopressin has broader receptor activation including pronounced antidiuretic V2 effects.

Receptor Pharmacology Vasopressin Receptor Agonists Selectivity Profiling Off-Target Screening

Hypotension Reversal Speed: Ornipressin vs Norepinephrine and Dopamine

In a randomized, double-blinded clinical trial of 60 patients undergoing intestinal surgery with combined general/epidural anesthesia, ornipressin (started at 1 IU/h, titrated to effect) restored arterial blood pressure after 8 ± 2 minutes. This time to restoration was comparable to norepinephrine (7 ± 3 min) and significantly faster than dopamine (11 ± 3 min; P < 0.05) [1]. The effective maintenance dose was 2 IU/h in 11 of 15 patients.

Perioperative Hypotension Vasopressor Therapy Combined Anesthesia Hemodynamic Management

Acetate Salt Formulation: Purity Specifications and Stability Profile

Ornipressin acetate is supplied with HPLC purity specifications ranging from ≥98.0% to 99.63% across reputable vendors, with defined single impurity limits ≤1.0% [1] . The acetate salt form (CAS 914453-98-8) enhances aqueous solubility (DMSO: 10 mM) and provides ≥2 years storage stability at -20°C, compared to the free base form which has limited solubility and undefined stability parameters .

Peptide Chemistry Analytical Characterization HPLC Purity Formulation Stability

Dose-Response Relationship for Cutaneous Vasoconstriction in Human Skin

Ornipressin produces dose-dependent cutaneous vasoconstriction in human skin, with effective hemostasis demonstrated at a concentration of 10⁻² IU·mL⁻¹ (0.01 IU/mL) [1]. At this low concentration, the total administered dose and associated side effect potential are reduced compared to higher-concentration protocols. This dose-response relationship has been systematically characterized, whereas comparable quantitative cutaneous vasoconstriction data for terlipressin and felypressin in human skin models are not available [2].

Dermatologic Pharmacology Vasoconstriction Assay Dose-Response Human Skin Model

Pharmacokinetic Distinction: Short Half-Life Enables Controlled Local Administration

Ornipressin exhibits a short half-life (comparable to native vasopressin at ~10 minutes) [1], in marked contrast to terlipressin which is metabolized to the active drug lysine-vasopressin with a prolonged half-life of 2-10 hours [2]. This pharmacokinetic difference has practical implications: ornipressin's short duration of action allows for controlled, localized vasoconstriction without prolonged systemic exposure, whereas terlipressin's extended half-life predisposes to sustained systemic effects.

Pharmacokinetics Drug Half-Life Local Anesthesia Vasoconstrictor Adjunct

Ornipressin Acetate: Evidence-Based Research and Industrial Application Scenarios


Bronchoscopic Hemostasis Research Requiring Hemodynamic Stability

Ornipressin acetate is indicated for interventional pulmonology research protocols requiring localized endobronchial hemostasis without confounding systemic hemodynamic effects. Based on direct comparative clinical evidence, endobronchial ornipressin (5 IU) produces no significant changes in heart rate or blood pressure, whereas terlipressin induces measurable cardiovascular perturbation [1]. This hemodynamic neutrality enables researchers to isolate local vasoconstrictor effects from systemic variables, supporting cleaner experimental interpretation in bronchoscopy-related bleeding studies. Procurement rationale: Select ornipressin acetate when the research protocol demands predictable local hemostasis without the confounding influence of systemic blood pressure or heart rate alterations.

Receptor Pharmacology Studies Requiring Defined V1A Selectivity

Ornipressin acetate is appropriate for in vitro and ex vivo receptor pharmacology investigations requiring selective V1A vasopressin receptor activation with minimized off-target effects. With defined EC50 values of 7.5 nM for V1A and 71 nM for V2 receptors, and demonstrated selectivity over V1B and oxytocin receptors , ornipressin provides a characterized tool compound for probing V1A-mediated signaling pathways. This stands in contrast to terlipressin, which acts as a nonselective V1 agonist [2], and desmopressin, which targets V2 receptors. Procurement rationale: Choose ornipressin acetate for experiments where defined V1A/V2 selectivity is required to reduce confounding from V1B or oxytocin receptor activation.

Surgical Hemostasis Research in Dermatologic and Reconstructive Procedures

Ornipressin acetate is applicable in surgical hemostasis research involving skin and soft tissue procedures where dose-response characterization is critical. Published data demonstrate effective cutaneous vasoconstriction and hemostasis at a concentration of 10⁻² IU·mL⁻¹ in human skin [3]. This validated low-concentration protocol enables researchers to minimize total administered dose while maintaining hemostatic efficacy. The acetate salt formulation provides documented purity specifications (≥98% HPLC) and defined storage stability (≥2 years at -20°C) [4] essential for reproducible research outcomes. Procurement rationale: Select ornipressin acetate for dermatologic hemostasis studies requiring a validated dose-response relationship and defined analytical specifications.

Perioperative Hypotension Research in Combined Anesthesia Protocols

Ornipressin acetate is relevant for research investigating vasopressor strategies in perioperative hypotension associated with combined general/epidural anesthesia. Clinical trial data demonstrate that ornipressin restores arterial blood pressure after 8 ± 2 minutes, with efficacy comparable to norepinephrine (7 ± 3 min) and superior to dopamine (11 ± 3 min, P < 0.05) [5]. The effective maintenance dose of 2 IU/h was sufficient in 73% (11/15) of patients studied. The short half-life (~10 minutes) enables rapid titration and offset [6], distinguishing ornipressin from longer-acting analogues like terlipressin. Procurement rationale: Choose ornipressin acetate for anesthesia research protocols requiring rapid-onset, titratable vasopressor support with defined dosing parameters and short duration of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ornipressin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.